Product packaging for YKL-05-124 HCl(Cat. No.:)

YKL-05-124 HCl

Cat. No.: B1193874
M. Wt: 552.08
InChI Key: JFUWMHSCJCCMPN-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YKL-05-124 HCl is a potent, selective, and covalent inhibitor of Cyclin-dependent kinase 7 (CDK7), a master regulator of both the cell cycle and gene transcription . By covalently binding to a cysteine residue (C312) located outside the kinase's active site, this compound achieves irreversible inhibition of CDK7 with low nanomolar potency, demonstrating high biochemical selectivity over other related kinases such as CDK2, CDK9, and CDK12/13 . In a cellular context, inhibition of CDK7 by this compound leads to a robust arrest at the G1/S cell cycle transition, which is associated with the suppression of E2F-driven gene expression. This effect on cell cycle progression is primarily attributed to the role of CDK7 as a CDK-Activating Kinase (CAK), which is essential for the activation of key cell cycle CDKs . Unlike some multi-targeted inhibitors (e.g., THZ1), the selective profile of this compound helps to clarify the distinct contributions of CDK7, revealing a more subtle role in RNA Polymerase II phosphorylation than previously assumed . This makes this compound an essential and precise chemical probe for dissecting the complex biology of CDK7 in fundamental research. Its primary research value lies in investigating transcription regulation, cell cycle control, and the development of targeted anti-cancer strategies, particularly in cancers characterized by E2F misregulation . Researchers should use the non-reactive analog YKL-5-167 as a critical negative control in experiments to ensure the observed effects are due to on-target CDK7 inhibition . This product is intended for research purposes only and is not for human consumption.

Properties

Molecular Formula

C28H34ClN7O3

Molecular Weight

552.08

IUPAC Name

(S)-3-(4-acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide hydrochloride

InChI

InChI=1S/C28H33N7O3.ClH/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);1H/t22-;/m1./s1

InChI Key

JFUWMHSCJCCMPN-VZYDHVRKSA-N

SMILES

O=C(N(C1)C(C)(C)C2=C1C(NC(C3=CC=C(NC(C=C)=O)C=C3)=O)=NN2)N[C@@H](C4=CC=CC=C4)CN(C)C.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YKL-05-124;  YKL05124;  YKL 05 124; 

Origin of Product

United States

Molecular Pharmacology of Ykl 05 124 Hcl As a Cdk7 Inhibitor

Target Engagement and Binding Kinetics of YKL-05-124 HCl with CDK7

The interaction between YKL-05-124 and CDK7 has been characterized through various biophysical and structural methods, confirming direct and specific engagement with the kinase.

Biophysical analyses confirm that YKL-05-124 binds covalently to CDK7. Mass spectrometry analysis of the recombinant CDK7-cyclin H-MAT1 trimeric complex after incubation with YKL-05-124 demonstrated a covalent labeling efficiency of approximately 99%. nih.gov Further analysis by capillary electrophoresis/mass spectrometry (CE-MS) precisely identified the site of modification as cysteine 312 (C312). nih.gov

The kinetics of this interaction show a time- and dose-dependent inhibition of CDK7/CycH/MAT1 enzymatic activity, which is characteristic of covalent inhibitors. nih.gov Kinetic assays that monitor the shift in electrophoretic mobility of a CDK7 peptide substrate were used to more precisely measure the contribution of covalent bond formation to the inhibitory activity, yielding parameters such as kinact/Ki. nih.gov Competitive pulldown assays further demonstrate the specific engagement of YKL-05-124 with CDK7 in a cellular context. In these experiments, YKL-05-124 effectively blocked the pulldown of CDK7-Cyclin H complexes by a biotinylated analog of another CDK7 inhibitor. nih.govresearchgate.net

Enzymatic Inhibition Profile of this compound

YKL-05-124 demonstrates potent and selective inhibition of CDK7 kinase activity.

In vitro kinase assays have been used to determine the half-maximal inhibitory concentration (IC50) of YKL-05-124. The inhibitor shows high potency against the active trimeric complex of CDK7/Mat1/CycH, with a reported IC50 value of 9.7 nM. selleckchem.comcancer-research-network.comselleckchem.comrndsystems.commedchemexpress.com When tested against CDK7 alone, the IC50 value was 53.5 nM. nih.govcancer-research-network.comrndsystems.commedchemexpress.commedchemexpress.com

YKL-05-124 exhibits significant selectivity for CDK7 over other related kinases. It is over 100-fold more selective for CDK7 compared to CDK9 and CDK2, with IC50 values of 3020 nM and 1300 nM, respectively. nih.govselleckchem.comselleckchem.com Crucially, YKL-05-124 displays no significant inhibition of the structurally related kinases CDK12 and CDK13 at the concentrations tested. nih.govcancer-research-network.commedchemexpress.com This high selectivity is a key feature that distinguishes YKL-05-124 from pan-CDK inhibitors and even from other covalent CDK7 inhibitors like THZ1. nih.gov

Inhibitory Activity of YKL-05-124 against various Cyclin-Dependent Kinases
Target KinaseIC50 (nM)
CDK7/Mat1/CycH9.7
CDK753.5
CDK21300
CDK93020
CDK12Inactive
CDK13Inactive

YKL-05-124 functions as an irreversible, covalent inhibitor of CDK7. cancer-research-network.commedchemexpress.com The mechanism of action involves the formation of a covalent bond with the cysteine residue at position 312 (C312) within the CDK7 protein. nih.gove3s-conferences.org The essential role of this covalent interaction is demonstrated by experiments using a CDK7 mutant where the reactive cysteine is replaced by a less nucleophilic serine (C312S). This mutation completely abolishes the inhibitory activity of YKL-05-124, confirming that the covalent modification of C312 is obligatory for its function. nih.gov Similarly, a non-reactive analog of the inhibitor, YKL-5-167, showed significantly lower activity, highlighting the importance of the covalent bond for the compound's potency. nih.govresearchgate.net

Influence of this compound on CDK7 Kinase Partner Cyclin H and MAT1

CDK7 activity is regulated by its association with Cyclin H and MAT1 to form the CAK complex. cancer-research-network.comnih.gov YKL-05-124 effectively inhibits this trimeric complex, as evidenced by the potent IC50 of 9.7 nM against CDK7/Mat1/CycH. selleckchem.comrndsystems.com The inhibitor's action appears to interfere with the integrity or interactions within the complex. Treatment with YKL-05-124 at a concentration of approximately 30 nM blocks the pull-down of CDK7-cyclin H. cancer-research-network.commedchemexpress.commedchemexpress.com A competitive pulldown assay in small cell lung cancer cells confirmed that YKL-05-124 efficiently prevents the pulldown of Cyclin H, but not Cyclin K (the partner of CDK12/13), further supporting its selectivity. nih.gov This suggests that YKL-05-124 may disrupt the interaction between CDK7 and Cyclin H, which is a critical step for kinase activation. nih.govnih.gov By inhibiting the CAK complex, YKL-05-124 prevents the subsequent phosphorylation and activation of other cell cycle CDKs, such as CDK1 and CDK2, leading to a strong cell cycle arrest phenotype. nih.govrndsystems.com

Cellular and Transcriptional Effects of Ykl 05 124 Hcl

Induction of Apoptosis and Cell Death Pathways by YKL-05-124 HCl

Activation of Caspase Cascades and Apoptotic Markers

When administered as a single agent, YKL-5-124 does not typically induce apoptosis or the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. tocris.commdpi.comaging-us.com Studies in HAP1 and Jurkat cells demonstrated that while YKL-5-124 caused a strong cell cycle arrest, it did not lead to cell death. tocris.com Similarly, in HCT116 cells, treatment with YKL-5-124 alone was not cytotoxic. mdpi.comtheses.cz Furthermore, in primary cortical neurons subjected to oxygen-glucose deprivation, YKL-5-124 did not counteract the deleterious effects on neuronal viability or prevent apoptotic cell death. aging-us.com

However, the apoptotic response to YKL-5-124 is significantly altered when used in combination with other inhibitors. Co-administration of YKL-5-124 with inhibitors targeting CDK12/13 (e.g., THZ531) or Positive Transcription Elongation Factor b (P-TEFb, e.g., NVP-2 or iCDK9) has been shown to induce a substantial and synergistic decrease in cell viability and elicit apoptosis. mdpi.com This synergistic effect is often observed in a p53-dependent manner. mdpi.com For instance, the combination of YKL-5-124 with Nutlin-3a (an MDM2 inhibitor that activates p53) resulted in synergistic activation of caspase 9 and increased PARP cleavage in HCT116 cells. e3s-conferences.orgnih.gov

Modulation of Pro- and Anti-apoptotic Protein Expression

The modulation of pro- and anti-apoptotic protein expression by YKL-5-124 is particularly evident in combination therapies. When YKL-5-124 is combined with agents that activate p53 (such as Nutlin-3a) and inhibit P-TEFb, it contributes to the induction of key p53-dependent pro-apoptotic genes. These include BAX, BBC3, and APAF1. e3s-conferences.orgnih.gov Concurrently, this combination leads to the repression of P-TEFb-dependent pro-survival genes, including those that encode crucial components of the oncogenic PI3K-AKT pathway. nih.gov This dual action on pro-apoptotic and pro-survival pathways contributes to the observed synergistic induction of apoptosis.

Cellular Senescence Induction by this compound

YKL-5-124 is recognized for its ability to induce a strong cell cycle arrest. tocris.com Studies have consistently shown that treatment with YKL-5-124 causes a dose-dependent accumulation of cells in the G1 and G2/M phases, accompanied by a corresponding reduction in the S phase. tocris.com This effect is attributed to the inhibition of DNA synthesis. tocris.com

While YKL-5-124 primarily leads to cell cycle arrest, its direct role in inducing cellular senescence, a stable and irreversible state of cell cycle arrest, is less explicitly defined in the literature compared to its well-documented cell cycle arrest capabilities. Some research suggests that YKL-5-124 may have the potential to trigger a senescence stress response in certain cell types, such as Small Cell Lung Cancer (SCLC) cells. This potential link is hypothesized to occur through the attenuation of CDK2 inhibition, leading to genomic instability and the secretion of inflammatory cytokines via the senescence-associated secretory phenotype (SASP), although the precise molecular mechanisms remain to be fully elucidated. e3s-conferences.org

Detailed Research Findings: Data Tables

The following tables summarize key research findings regarding the cellular effects of YKL-5-124.

Table 1: Kinase Selectivity of YKL-5-124 (IC50 Values)

KinaseIC50 (nM)Selectivity (vs. CDK7)Source
CDK79.7 (biochemical) / 53.5 (cellular)N/A tocris.com
CDK93020>100-fold tocris.com
CDK21300>100-fold tocris.com
CDK12No inhibition at tested concentrationsN/A tocris.com
CDK13No inhibition at tested concentrationsN/A tocris.com

Table 2: Cell Cycle Effects of YKL-5-124 in HAP1 Cells

TreatmentDurationG1 Phase (%)S Phase (%)G2/M Phase (%)EffectSource
YKL-5-124Dose-dependent (e.g., 2µM for 72h)IncreaseLossIncreaseG1/S arrest, inhibition of DNA synthesis tocris.com
YKL-5-124100 nM for 24hAccumulationLossNot significantly changedG1 arrest

Table 3: Apoptotic Marker Activation with YKL-5-124 Combination Treatments

Treatment CombinationCell LineApoptotic MarkerEffectSource
YKL-5-124 aloneHAP1, Jurkat, HCT116PARP cleavageNo induction tocris.commdpi.com
YKL-5-124 + THZ531 (CDK12/13 inhibitor)HCT116 spheroidsApoptosis, PARP cleavageSynergistic induction (p53-dependent) mdpi.com
YKL-5-124 + NVP-2 (P-TEFb inhibitor)HCT116 spheroidsApoptosis, PARP cleavage, Caspase 9Synergistic induction (p53-dependent) mdpi.come3s-conferences.orgnih.gov
YKL-5-124 + iCDK9 (P-TEFb inhibitor)HCT116 spheroidsApoptosisSynergistic induction (p53-dependent) mdpi.com
YKL-5-124 + Nutlin-3a (p53 activator)HCT116Caspase 9Synergistic activation e3s-conferences.orgnih.gov

Table 4: Modulation of Apoptotic Gene Expression by YKL-5-124 in Combination with p53 Activation and P-TEFb Inhibition

GeneEffectPathwaySource
BAXInductionp53-dependent pro-apoptotic e3s-conferences.orgnih.gov
BBC3Inductionp53-dependent pro-apoptotic e3s-conferences.orgnih.gov
APAF1Inductionp53-dependent pro-apoptotic e3s-conferences.orgnih.gov
PI3K-AKT pathway genesRepressionP-TEFb-dependent pro-survival nih.gov

Specificity and Selectivity Profiling of Ykl 05 124 Hcl

Off-Target Kinase Activity Assessment of YKL-05-124 HCl

The assessment of this compound's off-target kinase activity is crucial for understanding its specificity and potential therapeutic applications. Comprehensive profiling has revealed a highly selective interaction with CDK7, minimizing engagement with other kinases.

Kinome-wide Profiling and Selectivity Scores

This compound is a potent and selective inhibitor of CDK7, including its complex with Mat1 and Cyclin H (CDK7/Mat1/CycH). tocris.com Biochemical assays have determined an IC50 value of 9.7 nM for CDK7, while cellular assays show an IC50 of 53.5 nM. tocris.comnih.gov

A key aspect of its selectivity is demonstrated by its significantly higher potency against CDK7 compared to other related cyclin-dependent kinases. This compound exhibits approximately 100-fold selectivity over CDK9 and CDK2. tocris.comnih.gov Furthermore, in vitro kinase reactions demonstrated no inhibition of CDK12 or CDK13 at the concentrations tested. nih.gov

Kinome-wide profiling, utilizing a mass-spectrometry-based method known as KiNativ, was conducted in Jurkat cell extracts. At a concentration of 1 µM, this compound was found to bind to CDK7 at over 65%, with CDK7 being the only target exhibiting such significant engagement after 6 hours of pretreatment. nih.govchemicalprobes.org The covalent nature of this compound's interaction with CDK7 has been confirmed through mass spectrometry, which identified Cysteine 312 (C312) on CDK7 as the specific labeling site. Mutation of this residue to serine (C312S) abolished the inhibitory activity of this compound in in vitro kinase assays, further validating its on-target mechanism. nih.govchemicalprobes.org

The following table summarizes the biochemical potency and selectivity of this compound against key CDKs:

Kinase TargetIC50 (nM)Selectivity (vs. CDK7)
CDK79.7N/A
CDK21300~134-fold
CDK93020~311-fold
CDK12No inhibition at tested concentrationsHighly selective
CDK13No inhibition at tested concentrationsHighly selective

Comparative Analysis with Other Kinase Inhibitors

This compound distinguishes itself from other CDK7 inhibitors, such as THZ1, primarily through its selectivity and kinetic properties. This compound is a covalent inhibitor that targets C312 on CDK7 with faster kinetics compared to THZ1. nih.gov

A notable difference lies in their off-target activities: THZ1 is known to be equipotent on CDK7, CDK12, and CDK13, which can complicate the interpretation of CDK7-specific phenotypes. nih.gov In contrast, this compound demonstrates clear selectivity for CDK7 over CDK12 and CDK13, making it a more precise tool for investigating CDK7's specific biological roles. nih.gov

Cellular target engagement studies in HAP1 cells showed that 100 nM this compound reduced CDK7-cyclin H binding to bioTHZ1 by over 50% within 30 minutes, a faster rate than that observed with THZ1. nih.gov

Furthermore, the transcriptional signatures induced by this compound and THZ1 differ. While THZ1 dramatically inhibits super-enhancer associated gene expression, its potent CDK12/13 off-target activity can obscure the specific contribution of CDK7 to this phenotype. nih.gov this compound, by contrast, induces a strong cell cycle arrest but exhibits a surprisingly weak effect on RNA Polymerase II (Pol II) phosphorylation, suggesting a distinct mechanism of action compared to THZ1. nih.gov Functionally, this compound is cytostatic, primarily inducing cell cycle arrest at the G1/S transition, whereas THZ1 tends to induce more cell death. ucl.ac.uk

Cell Line Panel Sensitivity and Resistance to this compound

The cellular effects of this compound have been investigated across various cell lines to understand its impact on cell proliferation and gene expression, as well as to identify factors influencing sensitivity and resistance.

Correlation of Genomic Markers with Response to this compound

This compound has been shown to induce cell cycle arrest at the G1/S transition. This arrest is accompanied by the inhibition of E2F-driven gene expression, a critical pathway for cell cycle progression. tocris.com In HAP1 cells, this compound disrupted cell cycle progression by inhibiting CDK7's Cyclin-Activating Kinase (CAK) activity, leading to changes in the phosphorylation levels of CDK1 (at T161) and CDK2 (at T160). nih.gov

RNA sequencing analysis of wild-type (WT) HAP1 cells treated with 500 nM this compound for 24 hours revealed differential expression of 1452 genes (with a log2 fold change greater than 1.5). In contrast, only 583 genes were differentially expressed in CDK7-C312S mutant cells under the same conditions, indicating that the observed transcriptional changes are largely mediated by the specific inhibition of CDK7. nih.gov Gene Set Enrichment Analysis (GSEA) further demonstrated a strong leading edge enrichment for the downregulation of E2F expression programs in WT HAP1 cells treated with this compound. nih.gov

While this compound treatment alone was not cytotoxic in parental and TP53−/− HCT116 cells, its co-administration with other compounds like THZ531 or NVP-2 sensitized HCT116 cells to CDK7 inhibition in a p53-dependent manner. nih.gov This observation aligns with previous findings that activation of the p53 transcriptional program can sensitize cancer cells to CDK7 inhibitors. nih.gov The dependence of cellular effects on CDK7 inhibition was further supported by growth rate assays comparing WT cells to CDK7-C312S expressing cells, showing convincing on-target selectivity at 100 nM. chemicalprobes.org

Identification of Molecular Determinants of Sensitivity

A critical molecular determinant of sensitivity to this compound is the presence of a wild-type Cysteine 312 (C312) residue in CDK7. As a covalent inhibitor, this compound forms a bond with this specific cysteine. nih.gov Studies using CDK7-C312S mutant cell lines have confirmed that the cellular effects of this compound are dependent on the presence of this wild-type residue. chemicalprobes.org The mutation of C312 to serine abolishes the inhibitory activity of this compound in in vitro kinase assays, highlighting the importance of this residue for compound efficacy. nih.gov Therefore, the integrity of the C312 site on CDK7 is a primary molecular determinant of sensitivity to this compound.

Preclinical Efficacy Studies of Ykl 05 124 Hcl in in Vitro and in Vivo Models

Assessment of YKL-05-124 HCl Efficacy in 2D Cell Culture Models

Two-dimensional (2D) cell culture models have been instrumental in the initial assessment of the cytotoxic and cytostatic effects of this compound across different cancer cell lines.

YKL-05-124 has been shown to dose-dependently target Cyclin-Dependent Kinase 7 (CDK7) in both HAP1 and Jurkat cells stanford.edu. This targeting is validated through intracellular target engagement and IP kinase activity assays stanford.edu. The compound acts as an irreversible inhibitor of CDK7 stanford.edu. While specific dose-response curves and IC50 values for the inhibition of proliferation were not available in the provided search results, the direct targeting of CDK7, a key regulator of the cell cycle, suggests an antiproliferative effect.

Further studies have indicated that while YKL-05-124 inhibits the phosphorylation of CDK1/2 in Jurkat cells, it does not induce apoptosis in this cell line e3s-conferences.org. This suggests that the primary effect of the compound in Jurkat cells may be cytostatic rather than cytotoxic.

Cell LineReported EffectMechanism of ActionSource
HAP1Dose-dependent targeting of CDK7Irreversible covalent inhibition of CDK7 stanford.edu
JurkatDose-dependent targeting of CDK7; Inhibition of CDK1/2 phosphorylation; No apoptosis inductionIrreversible covalent inhibition of CDK7 stanford.edue3s-conferences.org

The activity of YKL-05-124 has also been investigated in the context of Small Cell Lung Cancer (SCLC). In SCLC models, YKL-05-124 has been observed to trigger micronucleus formation and an immune response signaling cascade e3s-conferences.org. This suggests a potential therapeutic application in combination with immunotherapy, such as anti-PD-1 treatment, which has shown survival advantages in SCLC models when combined with YKL-05-124 e3s-conferences.org. The compound's mechanism in SCLC involves the DNA damage response pathways, specifically increasing γH2AX foci formation upon exposure e3s-conferences.org.

Efficacy of this compound in 3D Spheroid and Organoid Models

Information regarding the efficacy of this compound in three-dimensional (3D) spheroid and organoid models was not available in the provided search results. 3D models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to 2D cultures. Future studies investigating this compound in these more complex in vitro systems would provide valuable insights into its potential clinical efficacy.

In Vivo Pharmacodynamic Studies of this compound

While specific in vivo pharmacodynamic data for this compound was not found, studies on the closely related Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, provide insights into the potential in vivo effects and biomarker strategies that could be relevant for this compound.

In vivo studies with the related compound YKL-05-099 in mice have demonstrated effective target engagement. Administration of YKL-05-099 resulted in a dose-dependent decrease in the phosphorylation of Histone Deacetylase 5 (HDAC5) at Serine 259, a known SIK-regulated site nih.gov. This reduction in phosphorylation was observed in total splenic leukocytes, indicating that the compound successfully reached and modulated its target in a relevant tissue nih.gov.

CompoundAnimal ModelTargetObserved ModulationSource
YKL-05-099 (related compound)MiceSIK (inferred via HDAC5)Dose-dependent decrease in phosphorylation of HDAC5 at Ser259 nih.gov

The modulation of HDAC5 phosphorylation serves as a key biomarker for the in vivo activity of SIK inhibitors like YKL-05-099 nih.gov. In studies with this related compound, reduced phosphorylation was detectable at the lowest administered doses, and the signal was below the limit of detection at higher doses, confirming a robust dose-response relationship nih.gov. This suggests that phospho-HDAC5 levels could be a valuable translational biomarker in future clinical studies of this compound, should it also target SIKs or have downstream effects on this pathway.

Antitumor Activity of this compound in Xenograft and Syngeneic Models

The preclinical antitumor efficacy of this compound, a salt-inducible kinase (SIK) inhibitor, has been evaluated in various cancer models. Research has particularly focused on its activity in xenograft models of hematological malignancies, such as acute myeloid leukemia (AML).

Studies have demonstrated that this compound can attenuate disease progression and prolong survival in mouse models of MLL-rearranged AML. nih.govbiorxiv.org The mechanism underlying this antitumor effect is attributed to the inhibition of SIK3, which in turn suppresses the function of the myocyte enhancer factor 2C (MEF2C), a key transcription factor in this leukemia subtype. nih.govbiorxiv.orgspandidos-publications.com This suppression is achieved by altering the phosphorylation and nuclear localization of histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C. nih.govbiorxiv.org

In vitro studies using MEF2C-expressing AML cell lines have shown that this compound induces cell-cycle arrest and apoptosis. biorxiv.org The antiproliferative effects of the compound have been confirmed to be a result of its on-target inhibition of SIK3 kinase activity. biorxiv.org

While the primary focus of the available research has been on xenograft models of AML, the role of SIKs in other cancers suggests a broader potential for this compound. However, detailed studies on its efficacy in syngeneic models and other solid tumor xenografts are not extensively documented in the reviewed literature.

Detailed Research Findings in Xenograft Models

The therapeutic potential of this compound has been investigated in animal models of MLL-rearranged AML. nih.gov In these studies, the administration of this compound led to a significant attenuation of disease progression and an extension of survival in the treated animals. nih.govbiorxiv.org

Table 1: Summary of this compound Efficacy in AML Xenograft Models

Model TypeCancer TypeKey FindingsReference
XenograftMLL-rearranged Acute Myeloid Leukemia (AML)Attenuated disease progression, extended animal survival. nih.govbiorxiv.org

Table 2: Cellular Effects of this compound in AML Cell Lines

Cell LinesEffectMechanism of ActionReference
MEF2C-expressing AML cell linesCell-cycle arrest, ApoptosisOn-target inhibition of SIK3 kinase activity, suppression of MEF2C function via modulation of HDAC4. biorxiv.org

Mechanisms of Acquired Resistance and Intrinsic Sensitivity to Ykl 05 124 Hcl

Genomic and Transcriptomic Adaptations under YKL-05-124 HCl Pressure

Cells exposed to sustained this compound pressure can undergo genomic and transcriptomic alterations that enable them to circumvent the drug's inhibitory effects.

The selective action of this compound involves a covalent modification of cysteine 312 in CDK7 americanelements.comnih.gov. This specific interaction suggests that mutations affecting this residue or other critical regions within the CDK7 kinase domain could lead to a loss of drug binding or reduced inhibitory efficacy, thereby conferring resistance. Research has demonstrated that the on-target specificity of YKL-5-124 is evidenced by the ability of a CDK7 mutant, unable to covalently engage with the inhibitor, to rescue the observed cellular effects nih.gov. Furthermore, YKL-5-124 has been reported to induce DNA double-strand breaks and genome instability in small cell lung cancer, a process that could potentially drive the emergence of resistance-conferring mutations in treated cells uni.lu.

Transcriptomic reprogramming is a prominent feature of acquired resistance to this compound. A key pathway implicated in CDK7 inhibitor resistance, including to YKL-5-124, involves increased signaling by the transforming growth factor beta (TGF-β) family of ligands, particularly activin (INHBA) uni.lu. This activation of TGF-β/activin signaling promotes the upregulation of multidrug transporters, such as ATP-binding cassette sub-family G member 2 (ABCG2), which can efflux the drug from the cell uni.lu. In resistant cells, an upregulation of activin (INHBA) gene expression has been observed, alongside a suppression of follistatin (FST), an intrinsic inhibitor of activin uni.lu. This leads to increased canonical SMAD signaling, characterized by elevated SMAD3 phosphorylation, which directly induces ABCG2 expression uni.lu.

This compound is known to induce G1/S phase arrest in cancer cells and selectively inhibit E2F-driven gene expression americanelements.comnih.gov. In resistant contexts, cells may adapt by altering these cell cycle regulatory mechanisms or E2F-driven transcriptional programs to bypass the G1/S arrest or reduce their dependence on the inhibited pathways.

Epigenetic Modifications Influencing this compound Sensitivity

While this compound is a potent and selective CDK7 inhibitor, direct evidence explicitly detailing specific epigenetic modifications that confer resistance to this compound is not extensively reported in the current literature. CDK7's role in transcription, including phosphorylation of RNA polymerase II C-terminal domain (CTD), inherently links it to processes that can influence gene expression and chromatin states nih.govuni.lu. However, YKL-5-124 has been shown to have a surprisingly weak effect on global RNA Pol II CTD phosphorylation compared to less selective CDK inhibitors like THZ1, which exhibit broader off-target activities including on CDK12 and CDK13 nih.gov. This selectivity suggests that this compound's resistance mechanisms may not primarily involve the widespread epigenetic disruptions seen with less selective agents. Further research is needed to fully elucidate any direct epigenetic adaptations that specifically influence this compound sensitivity or resistance.

Role of Drug Efflux Pumps and Metabolic Pathways in Resistance to this compound

Drug efflux pumps play a critical role in acquired resistance to this compound. As discussed, the upregulation of multidrug resistance proteins, particularly ABCG2, is a significant mechanism uni.lu. This increased expression of ABCG2, driven by activated TGF-β/activin signaling, actively pumps this compound out of the cancer cells, reducing its intracellular concentration below therapeutic levels and thereby sustaining resistance uni.lu. Blocking the expression or activity of ABCG2 has been shown to resensitize resistant cells to CDK7 inhibitors uni.lu.

Regarding metabolic pathways, the available literature does not extensively detail specific metabolic adaptations that directly confer resistance to this compound. While cellular metabolism is intrinsically linked to cell proliferation and survival, and metabolic reprogramming is a known resistance mechanism for various drugs, specific alterations in metabolic pathways directly mediating resistance to this particular CDK7 inhibitor require further dedicated investigation.

Strategies to Overcome or Prevent Resistance to this compound

Proactive identification of resistance mechanisms allows for the development of strategies to overcome or prevent the emergence of resistance to this compound. Based on the identified mechanisms:

Targeting Drug Efflux Pumps: Inhibiting the activity or expression of ABCG2 is a direct strategy to overcome resistance mediated by drug efflux. Studies have shown that blocking ABCG2 can resensitize resistant cells to CDK7 inhibitors uni.lu.

Modulating TGF-β/Activin Signaling: Given the role of TGF-β/activin signaling in promoting ABCG2 upregulation, therapeutic interventions aimed at inhibiting this pathway could prevent or reverse resistance. Inhibiting TGF-β/activin signaling has been demonstrated to resensitize cells to CDK7 inhibitors uni.lu.

Combination Therapies: Combining this compound with agents that target the identified resistance pathways, such as ABCG2 inhibitors or modulators of the TGF-β/activin axis, represents a promising approach. Such combination strategies could prevent the emergence of resistance or restore sensitivity in resistant tumors.

Understanding these multifaceted resistance mechanisms is essential for designing more effective and durable therapeutic strategies involving this compound.

Combination Therapeutic Strategies Involving Ykl 05 124 Hcl

Rationale for Combination Therapies with YKL-05-124 HCl

The strategic combination of this compound with other therapeutic agents is driven by the potential for synergistic interactions and the exploitation of synthetic lethality, aiming to achieve more profound and durable anti-cancer effects.

Synergistic Interactions with Standard-of-Care Agents

Research indicates that this compound can exhibit synergistic interactions with other kinase inhibitors and established anti-cancer agents. For instance, selective inhibition of CDK7 by YKL-5-124 alone was found to have a surprisingly weak effect on RNA Polymerase II (Pol II) CTD phosphorylation, a key function regulated by CDK7 wikipedia.orgnih.gov. However, when YKL-5-124 was combined with THZ531, a selective CDK12/13 inhibitor, the inhibition of Pol II CTD phosphorylation could be reconstituted wikipedia.org. This suggests a redundancy in the control of gene transcription by different CDKs, where simultaneous inhibition of CDK7 and CDK12/13 is required to effectively block global basal transcription wikipedia.org.

Furthermore, this compound has shown synergistic effects with compounds that activate the p53 tumor suppressor pathway. Studies in HCT116 colorectal cancer cells demonstrated that co-administration of THZ531 or NVP-2 (a P-TEFb inhibitor) sensitized these cells to CDK7 inhibition by YKL-5-124 in a p53-dependent manner fishersci.ca. This highlights a potential for this compound to be combined with agents that modulate the p53 pathway or other transcriptional CDKs to achieve enhanced anti-tumor activity.

Exploiting Synthetic Lethality with this compound

A significant rationale for combining this compound with other agents lies in exploiting synthetic lethality. Synthetic lethality occurs when the simultaneous inhibition of two pathways or genes leads to cell death, whereas inhibition of either alone is not lethal wikipedia.org. In the context of this compound, robust synthetic lethality has been observed with p53-activating compounds.

Specifically, treatment with Nutlin-3a, an MDM2 antagonist that stabilizes and activates p53, in combination with YKL-5-124, elicited robust synthetic lethality in HCT116 cells wikipedia.orgfishersci.se. This indicates that cancer cells with an intact p53 pathway become highly vulnerable to CDK7 inhibition when p53 is activated. The combined targeting of CDK12, P-TEFb, and CDK7 (using YKL-5-124) has also been shown to stimulate p53-dependent apoptosis in cancer cell spheroids, further supporting the synthetic lethal interaction nih.gov. This strategy offers a promising avenue for targeting cancers that are dependent on specific transcriptional pathways or have functional p53.

Preclinical Evaluation of this compound Combinations

Preclinical studies are essential for evaluating the efficacy and mechanisms of combination therapies involving this compound, encompassing both in vitro and in vivo models.

In Vitro Combination Indices and Synergism Studies

In vitro studies have provided quantitative evidence of synergism for this compound combinations. Combination cytotoxicity and Bliss synergy score assays are commonly employed to assess these interactions wikipedia.orgfishersci.se.

Table 1: In Vitro Synergy of YKL-5-124 Combinations in HCT116 Cells

CombinationBliss Synergy ScoreReference
YKL-5-124 + Nutlin-3a44 wikipedia.orgfishersci.se

A Bliss synergy score of 44 for the combination of YKL-5-124 and Nutlin-3a in HCT116 cells indicates a strong synergistic effect, signifying that the combined effect is greater than the sum of the individual agents' effects wikipedia.orgfishersci.se.

Further in vitro evaluations have utilized gene expression profiling to understand the mechanistic basis of combination effects. For instance, the Jaccard similarity index was employed to compare the gene expression profiles induced by YKL-5-124 alone versus its combination with THZ531 in HAP1 cells. The Jaccard similarity index between YKL-5-124 and the YKL-5-124/THZ531 combination was 0.45 in wild-type (WT) HAP1 cells, which decreased to 0.29 in CDK7-C312S mutant cells wikipedia.org. This suggests that the observed effects are mediated by CDK7 inhibition and that the combination influences gene expression differently than single-agent treatment, likely due to the cooperative inhibition of CDK7 and CDK12/13 wikipedia.org.

Table 2: Jaccard Similarity Index for YKL-5-124 and THZ531 Combination in HAP1 Cells

ConditionJaccard Similarity Index (WT HAP1 cells)Jaccard Similarity Index (CDK7-C312S cells)Reference
YKL-5-124 vs. YKL-5-124 + THZ5310.450.29 wikipedia.org

Additionally, cytotoxicity assays have shown that while YKL-5-124 alone may not be cytotoxic at certain concentrations, its co-administration with THZ531 or NVP-2 significantly sensitizes HCT116 cells, leading to increased cell death in a p53-dependent manner fishersci.ca.

Structure Activity Relationship Sar and Structural Optimization of Ykl 05 124 Hcl

Medicinal Chemistry Efforts to Enhance YKL-05-124 HCl Potency and Selectivity

The journey to YKL-05-124 began with the recognition of the therapeutic potential of CDK7 inhibition in oncology. nih.gov An initial lead compound, THZ1, was a known covalent CDK7 inhibitor but also exhibited significant off-target activity against CDK12 and CDK13. nih.govtandfonline.com To improve selectivity, a hybridization strategy was employed, combining the covalent acrylamide (B121943) "warhead" from THZ1 with the pyrrolidinopyrazole core of a PAK4 inhibitor, which had shown off-target activity against CDK7. nih.govtandfonline.com This led to the creation of an early-stage compound, YKL-1-116. nih.govtandfonline.com

While YKL-1-116 demonstrated good selectivity for CDK7, it had only moderate potency and limited anti-proliferative effects in cancer cell lines. nih.gov This prompted an iterative optimization process focused on several key areas:

Enhancing Hydrophobic Interactions: The optimization process aimed to gain additional hydrophobic interactions with side chain residues within the CDK7 binding pocket, thereby increasing the compound's residence time and effectiveness. nih.gov

Optimizing the Covalent Warhead: The length and trajectory of the linker connecting the core scaffold to the acrylamide warhead were systematically adjusted to ensure optimal positioning for covalent bond formation with the target cysteine residue (Cys312) on CDK7. nih.govtandfonline.com

This focused medicinal chemistry campaign culminated in the development of YKL-05-124, a compound with significantly improved potency and selectivity for CDK7 over other kinases, including the closely related CDK12 and CDK13. nih.gov The success of this optimization is highlighted by a comparison with YKL-5-167, an inactive analog of YKL-05-124 that lacks the reactive acrylamide group and is therefore unable to form a covalent bond with CDK7. nih.gov

The table below summarizes the evolution of CDK7 inhibitors leading to YKL-05-124 and highlights the impact of medicinal chemistry efforts on their activity.

Compound NameKey Structural FeaturesCDK7 Inhibitory Activity (IC50)Key Outcomes
THZ1 Aminopyrimidine core with a covalent acrylamide warhead.238 nMPotent but non-selective, inhibiting CDK12/13. tandfonline.com
YKL-1-116 Hybrid of THZ1's warhead and a pyrrolidinopyrazole core.7.6 nMGood selectivity for CDK7 but moderate cellular potency. tandfonline.com
YKL-05-124 Optimized aminopyrazole core and linker to the acrylamide warhead.9.7 nMPotent and selective covalent inhibitor of CDK7 with improved cellular activity. tandfonline.com
YKL-5-167 Inactive analog of YKL-05-124 lacking the acrylamide warhead.No significant inhibitionDemonstrates the critical role of the covalent mechanism for inhibitory activity. nih.gov

Identification of Key Pharmacophores within this compound

The potent and selective activity of this compound is attributable to several key pharmacophoric features that work in concert to ensure effective binding and inhibition of CDK7. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The essential pharmacophores of YKL-05-124 are:

The Pyrazolo[1,5-a]pyrimidine (B1248293) Core: This heterocyclic scaffold serves as the central structural framework of the molecule. vulcanchem.com It is responsible for anchoring the inhibitor within the ATP-binding pocket of CDK7 through specific hydrogen bonds and other non-covalent interactions. The substitution pattern on this core is critical for orienting the other pharmacophoric elements correctly.

The Covalent Acrylamide Warhead: This electrophilic group is arguably the most critical pharmacophore for the sustained inhibitory activity of YKL-05-124. It is designed to form a permanent covalent bond with the thiol group of a specific cysteine residue (Cys312) located outside the conventional ATP-binding site of CDK7. nih.govportlandpress.com This covalent interaction leads to irreversible inhibition of the kinase. The inactivity of the analog YKL-5-167, which lacks this acrylamide moiety, underscores its importance. nih.gov

The Linker Region: The chain connecting the pyrazolo[1,5-a]pyrimidine core to the acrylamide warhead is a crucial component of the pharmacophore. Its length, flexibility, and chemical nature are optimized to position the warhead precisely for the covalent reaction with Cys312. tandfonline.com

The table below details the key pharmacophoric features of YKL-05-124 and their functions.

PharmacophoreChemical MoietyFunction
Core Scaffold Pyrazolo[1,5-a]pyrimidineAnchors the inhibitor in the ATP binding pocket. vulcanchem.com
Covalent Warhead AcrylamideForms an irreversible covalent bond with Cys312 of CDK7. nih.govportlandpress.com
Linker Flexible chainOptimally positions the warhead for covalent modification. tandfonline.com
Substituents Various groups on the coreEnhance binding affinity and selectivity through specific interactions. rsc.org

Derivatization Strategies for Improved Target Binding

The optimization of YKL-05-124 involved a series of derivatization strategies aimed at enhancing its binding affinity for CDK7 and improving its selectivity over other kinases. These strategies are a cornerstone of modern drug discovery and involve systematically modifying the chemical structure of a lead compound to improve its pharmacological properties.

Key derivatization strategies employed in the development of YKL-05-124 and related CDK inhibitors include:

Modification of the Core Scaffold: Researchers have explored various heterocyclic cores to improve kinase selectivity. For instance, the use of a thieno[3,2-d]pyrimidine (B1254671) core in other CDK7 inhibitors has been shown to play a critical role in achieving remarkable selectivity. nih.gov While YKL-05-124 features a pyrazolo[1,5-a]pyrimidine, the principle of scaffold hopping is a common strategy to discover novel inhibitors with improved properties.

Substitution on the Aromatic Rings: The addition of different functional groups to the aromatic rings of the core structure can significantly impact potency and selectivity. For example, in the development of other kinase inhibitors, the introduction of methoxy (B1213986) or methyl groups on a distal phenyl ring has been shown to influence inhibitory activity. tandfonline.com

Alteration of the Linker: The nature and length of the linker connecting the core to the covalent warhead are critical. Optimization of the linker in the transition from YKL-1-116 to YKL-05-124 was a key factor in enhancing cellular potency. tandfonline.com

Modification of the Covalent Warhead: While the acrylamide group is a common covalent warhead, its reactivity can be modulated by introducing substituents on the acrylamide itself. This can fine-tune the rate of the covalent reaction and potentially reduce off-target reactions.

Introduction of Groups to Enhance Metabolic Stability: A common strategy in drug development is the incorporation of atoms like fluorine into the molecule. For example, the introduction of a fluorine atom into the piperidine (B6355638) ring of some thieno[3,2-d]pyrimidine-based CDK7 inhibitors was found to enhance their metabolic stability. nih.gov

The following table provides examples of derivatization strategies and their impact on inhibitor properties, drawing from the development of YKL-05-124 and other related kinase inhibitors.

Derivatization StrategyExample ModificationImpact on Inhibitor Properties
Scaffold Modification Replacement of a pyrimidine (B1678525) with a thieno[3,2-d]pyrimidine core.Can significantly improve kinase selectivity. nih.gov
Linker Optimization Adjusting the length and flexibility of the linker.Enhanced cellular potency in the transition from YKL-1-116 to YKL-05-124. tandfonline.com
Metabolic Stabilization Incorporation of fluorine atoms.Can improve metabolic stability and pharmacokinetic properties. nih.gov
Warhead Inactivation Removal of the acrylamide group (as in YKL-5-167).Abolishes covalent binding and inhibitory activity, confirming the mechanism of action. nih.gov

Computational and Systems Biology Approaches for Ykl 05 124 Hcl Research

Molecular Docking and Dynamics Simulations of YKL-05-124 HCl-CDK7 Interactions

Computational techniques are pivotal in elucidating the precise molecular interactions between YKL-05-124 and its target, CDK7. Molecular docking and dynamics simulations offer an atomic-level understanding of this binding event.

Molecular Docking: Molecular docking studies have been instrumental in visualizing how YKL-05-124 fits into the binding site of CDK7. These computational models predict the preferred orientation and conformation of the inhibitor when bound to the protein. For YKL-05-124, docking studies have shown that its reactive acrylamide (B121943) group is positioned in close proximity to cysteine residue C312 of CDK7. nih.gov This specific cysteine is located outside the kinase's ATP-binding pocket and is the target for covalent bond formation. tandfonline.com The accuracy of these docking models is supported by X-ray crystal structures of other kinases that have a similar tetrahydropyrrolopyrazole core, which show an analogous binding mode. nih.gov Mass spectrometry analysis has experimentally confirmed that YKL-05-124 covalently modifies CDK7 at the C312 residue, validating the predictions from docking simulations. nih.gov

ParameterFindingSource
Target Protein Cyclin-Dependent Kinase 7 (CDK7) nih.gov
Key Residue Cysteine-312 (C312) nih.gov
Inhibitor Moiety Acrylamide "warhead" nih.gov
Interaction Type Covalent (Michael Addition) biorxiv.org
Binding Location Outside the ATP-binding site tandfonline.com

Molecular Dynamics (MD) Simulations: While specific molecular dynamics simulation studies for YKL-05-124 are not extensively published, this technique is a standard and powerful tool for studying drug-target interactions. MD simulations can model the behavior of the YKL-05-124-CDK7 complex over time, providing insights that static docking models cannot. These simulations could be used to assess the stability of the initial docked pose, observe conformational changes in the protein upon binding, and analyze the energetics and pathway of the covalent bond formation between the inhibitor and the C312 residue. Such simulations are critical for optimizing inhibitor design to enhance binding affinity and selectivity. biorxiv.org

Predictive Modeling of this compound Efficacy and Resistance

Predictive modeling uses computational and experimental data to forecast how effective an inhibitor will be and to understand potential mechanisms of resistance before they arise in a clinical setting.

Modeling Efficacy: The efficacy of YKL-05-124 is linked to its role as a CDK-activating kinase (CAK) inhibitor. nih.gov By inhibiting CDK7, it prevents the phosphorylation and activation of other cell cycle CDKs, such as CDK1 and CDK2. frontiersin.org This leads to cell cycle arrest, primarily at the G1/S transition, and the suppression of gene expression driven by the E2F transcription factor. nih.govnih.gov This mechanism suggests a predictive model for efficacy: cancer cells that are highly dependent on the E2F and MYC transcriptional programs are predicted to be more sensitive to YKL-05-124. nih.gov Studies in multiple myeloma have confirmed that the compound's inhibitory effects are mediated through the suppression of E2F and MYC-driven cellular functions critical for cancer cell survival. nih.gov

Modeling Resistance: A primary mechanism of resistance to YKL-05-124 has been identified and modeled through both computational and experimental approaches.

On-Target Mutation: The most direct resistance mechanism is a mutation in the CDK7 protein itself. Specifically, mutating the target cysteine residue to a less nucleophilic serine (C312S) completely abolishes the inhibitory activity of YKL-05-124. nih.gov Cells engineered to express this C312S mutant are resistant to the inhibitor, confirming that covalent engagement at this site is necessary for its function. nih.gov This provides a clear predictive biomarker for potential resistance.

Overcoming Resistance: Predictive models also explore strategies to overcome resistance. In neuroblastoma, for example, while single-agent treatment with a BRD4 inhibitor like JQ1 can lead to resistance associated with an upregulated G2/M cell cycle gene signature, combining it with YKL-05-124 can suppress this resistance mechanism and lead to synergistic cytotoxicity. frontiersin.org This suggests a predictive model where the transcriptional state of a tumor can be used to forecast effective combination therapies.

Network Pharmacology Analysis of this compound

Network pharmacology moves beyond the single-target concept to analyze the global effects of a drug on the complex network of molecular interactions within a cell. springermedizin.de This systems-level view is often achieved by analyzing changes in the transcriptome (all RNA molecules) or proteome after drug treatment.

RNA-sequencing (RNA-seq) analyses have been crucial for understanding the network effects of YKL-05-124. Unlike the broader-spectrum inhibitor THZ1, which causes widespread transcriptional suppression, the highly selective YKL-05-124 induces significant changes in a more focused set of genes. nih.govnih.gov

Key findings from network analyses include:

Cell Cycle Regulation: Treatment with YKL-05-124 consistently reveals a strong cell cycle signature, with significant modulation of genes targeted by the E2F3 transcription factor. nih.gov

MYC and E2F Pathways: In multiple myeloma cells, YKL-05-124 selectively alters genes controlled by MYC and E2F, which are critical for the proliferation and metabolic activity of these cancer cells. nih.gov

Transcriptional Machinery: In combination with the BRD4 inhibitor JQ1, YKL-05-124 affects the expression of genes associated with the MYCN signature and ribosome biogenesis in neuroblastoma. frontiersin.org

Immune Signaling: In some contexts, CDK7 inhibition can trigger immune-response signaling by inducing DNA replication stress and genomic instability. tandfonline.comsci-hub.se

These network-level insights are critical for identifying the full spectrum of a drug's effects, discovering novel therapeutic applications, and predicting synergistic drug combinations.

Pathway/Gene SignatureCellular ContextKey FindingSource(s)
E2F Target Genes HAP1 Cells, Multiple MyelomaStrongly suppressed, leading to G1/S cell cycle arrest. nih.govnih.gov
MYC Target Genes Multiple Myeloma, NeuroblastomaExpression significantly altered, impacting proliferation and metabolism. frontiersin.orgnih.gov
Cell Cycle Regulation Multiple CancersDownregulation of pathways controlling G1/S and G2/M transitions. frontiersin.orghaematologica.org
Ribosome Biogenesis Neuroblastoma (in combination with JQ1)Expression of associated genes is suppressed. frontiersin.org
Vitamin D Metabolism Kidney CellsUpregulation of Cyp27b1, mimicking PTH signaling. jci.org

Future Directions and Unanswered Questions in Ykl 05 124 Hcl Research

Exploration of Novel Therapeutic Applications for YKL-05-124 HCl

The unique cellular phenotype induced by this compound—primarily cell cycle arrest rather than widespread apoptosis or global transcriptional inhibition—suggests its potential utility in specific cancer contexts. uni.lu Future research endeavors should focus on identifying and validating these precise cancer cell states that are uniquely dependent on CDK7 inhibition for survival, particularly those driven by direct misregulation of cell cycle factors. uni.lu

Beyond its direct anti-proliferative effects, this compound has been shown to improve immune responses by enhancing IFNγ signaling, TNF-α, and chemokine ligand 9/10 release. uni.lu This immunomodulatory activity opens avenues for exploring its role in combination therapies, particularly with immunotherapies, to potentially overcome resistance mechanisms and enhance anti-tumor immunity. Preclinical studies indicating that selective CDK7 inhibition can overcome CDK4/6 inhibitor resistance in breast cancer cells also warrant further extensive investigation to translate these findings into clinical strategies. guidetopharmacology.org

Refinement of Predictive Biomarkers for Response to this compound

A significant challenge in the broader field of CDK7 inhibitors, including this compound, is the lack of clear and robust predictive biomarkers to guide patient stratification and expand their application beyond currently explored cancer types. guidetopharmacology.org Understanding the exact mechanisms underlying cancer cell sensitivity and resistance to CDK7 inhibitors is crucial. For other CDK7 inhibitors like ICEC0942, correlation between mTOR pathway activation and efficacy has been observed, suggesting a potential area for biomarker development. cenmed.com Future studies should aim to identify specific molecular signatures or pathways that predict patient response to this compound, which could include:

Transcriptomic signatures: Identifying gene expression patterns that correlate with sensitivity or resistance.

Proteomic analysis: Discovering protein biomarkers, including post-translational modifications, that indicate pathway engagement or therapeutic response.

Functional assays: Developing cellular assays that can predict individual tumor sensitivity ex vivo.

Establishing such biomarkers is essential for guiding clinical trials, optimizing patient selection, and ultimately personalizing treatment approaches with this compound.

Development of Advanced Delivery Systems for this compound

While specific advanced delivery systems for this compound were not detailed in the available literature, the development of improved drug delivery systems is a general and critical area of future research for many therapeutic compounds, especially those with complex pharmacokinetic profiles or requiring targeted delivery. nih.govjinpanlab.comresearchgate.netdarkkinome.org For this compound, future directions could include:

Nanoparticle-based delivery: Utilizing nanoparticles to enhance solubility, improve bioavailability, and enable targeted delivery to tumor sites, potentially reducing systemic exposure and off-target effects. researchgate.netdarkkinome.org

Sustained-release formulations: Developing formulations that allow for prolonged and controlled release of the compound, which could improve patient compliance and therapeutic efficacy.

Targeted delivery mechanisms: Exploring conjugation with tumor-specific ligands or antibodies to achieve higher drug concentrations at the disease site, minimizing impact on healthy tissues. researchgate.net

These advancements in drug delivery could optimize the therapeutic index of this compound and facilitate its application in a wider range of clinical settings.

Comparative Studies of this compound with Next-Generation CDK7 Inhibitors

The landscape of CDK7 inhibitors is continuously evolving, with several compounds like SY-1365 (mevociclib), ICEC0942 (samuraciclib), SY-5609, and LDC4297 having progressed to clinical trials or being actively investigated. guidetopharmacology.orglabsolu.catandfonline.comnih.govbiorxiv.org this compound stands out due to its distinct cellular effects compared to earlier inhibitors like THZ1, particularly its lack of global RNA Pol II CTD phosphorylation inhibition and its primary induction of cell cycle arrest rather than cell death. uni.lucenmed.com

Future research should involve comprehensive comparative studies to precisely position this compound within this competitive landscape. These studies should aim to:

Compare efficacy and mechanistic differences: Elucidate how the unique mechanism of this compound translates into different efficacy profiles across various cancer types compared to other CDK7 inhibitors. This includes understanding why different CDK7 inhibitors might induce varying cellular phenotypes (e.g., cell cycle arrest vs. apoptosis). uni.lucenmed.com

Assess resistance mechanisms: Investigate whether this compound can overcome resistance mechanisms that emerge against other CDK7 inhibitors or vice versa.

Evaluate combination therapies: Systematically compare the synergistic potential of this compound in combination with other anti-cancer agents (e.g., chemotherapy, targeted therapy, immunotherapy) against combinations involving other CDK7 inhibitors.

Pharmacokinetic and pharmacodynamic comparisons: Conduct head-to-head studies to compare the absorption, distribution, metabolism, and excretion profiles, as well as the target engagement and downstream effects, of this compound versus next-generation CDK7 inhibitors.

Such comparative analyses are crucial for identifying the optimal therapeutic niches for this compound and for guiding the rational design of future CDK7-targeted therapies.

Q & A

Q. What systematic approaches are recommended for conducting scoping reviews on this compound’s research landscape?

  • Methodological Answer : Follow PRISMA-ScR guidelines: define inclusion/exclusion criteria, search multiple databases (PubMed, Scopus, Patents), and use tools like Covidence for screening. Categorize findings by themes (e.g., mechanistic studies, clinical trials) and identify gaps (e.g., lack of in vivo toxicity data) .

Q. How should researchers address reproducibility challenges when replicating this compound studies from the literature?

  • Methodological Answer : Request detailed protocols from original authors and verify critical reagents (e.g., compound purity, cell line authentication). Use factorial experimental designs to test key variables (e.g., pH, temperature). Publish negative results in repositories like Zenodo to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YKL-05-124 HCl
Reactant of Route 2
YKL-05-124 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.